2-Hydroxyquinoxaline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyquinoxaline can be synthesized through various methods. One common approach involves the condensation of glyoxylic acid with o-phenylenediamine. This reaction typically occurs at temperatures between -6 and 0 degrees Celsius to obtain a crude product . The crude product is then heated and refluxed in a mixed solvent of N,N-dimethylformamide, diethylene glycol, or N-methyl pyrrolidone and methanol in the presence of a reducing agent such as sulfur dioxide, sodium hypophosphite, or potassium borohydride .
Industrial Production Methods: The industrial production of this compound involves refining the crude product to obtain high-purity white crystals. This process includes dissolving impurities in the mixed solvent, converting the fine-powder crude product into white crystals, and filtering, washing, and drying to achieve a refined product with a purity of 99.5 percent .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyquinoxaline undergoes various chemical reactions, including nucleophilic addition, vinylation, and substitution reactions .
Common Reagents and Conditions:
Nucleophilic Addition: This reaction involves the addition of this compound to acetylenes, yielding products such as 2-vinyloxyquinoxaline or 1-vinyl-2-quinoxalone depending on the reaction conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2-Hydroxyquinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxyquinoxaline involves its interaction with various molecular targets and pathways. It acts as an inhibitor of DNA topoisomerase 2-alpha and DNA topoisomerase 2-beta, enzymes that play crucial roles in DNA replication and transcription . By inhibiting these enzymes, this compound can interfere with the proliferation of cancer cells and other rapidly dividing cells .
Comparison with Similar Compounds
- Quinoxaline
- Quinoxalin-2-one
- Quinalphos
Properties
IUPAC Name |
1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYUAVNPBUEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061604 | |
Record name | 2(1H)-Quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-57-2 | |
Record name | 2(1H)-Quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Quinoxalinone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoxalin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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